1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine
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Overview
Description
1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrazolo[3,4-d][1,2,3]triazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are crucial for various cellular processes . .
Pharmacokinetics
It’s worth noting that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of ENTs by this compound could potentially disrupt nucleotide synthesis and adenosine regulation, leading to various molecular and cellular effects . The exact effects would depend on the specific cell type and the role of ENTs in its physiology.
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazine derivatives, including this compound, have been shown to interact with receptors such as D2-like dopaminergic and serotoninergic receptors . These interactions are essential for the compound’s neuropharmacological activities, influencing neurotransmitter pathways and potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazine derivatives have been reported to exhibit antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells . These effects are mediated through interactions with key signaling pathways, highlighting the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, triazine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, the compound’s ability to modulate gene expression further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to triazine derivatives can lead to sustained inhibition of cancer cell growth, suggesting potential for long-term therapeutic applications . The compound’s stability under different conditions must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced tumor growth or improved neurological function. At higher doses, toxic or adverse effects may be observed. For instance, high doses of triazine derivatives have been associated with toxicity in animal studies, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, triazine derivatives have been shown to inhibit enzymes involved in metabolic pathways related to cancer cell proliferation, thereby reducing tumor growth . Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, nucleoside transporters, such as equilibrative nucleoside transporters (ENTs), play a role in the cellular uptake and distribution of triazine derivatives . These transporters facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, triazine derivatives have been shown to localize in the nucleus, where they can interact with DNA and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.
Cyclization to Form Pyrazolo[3,4-d][1,2,3]triazine Core: The piperazine intermediate is then subjected to cyclization with hydrazine hydrate and a suitable aldehyde to form the pyrazolo[3,4-d][1,2,3]triazine core.
Final Coupling Reaction: The final step involves the coupling of the pyrazolo[3,4-d][1,2,3]triazine core with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d][1,2,3]triazine core, resulting in the formation of reduced triazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of drugs targeting central nervous system disorders.
Pharmacology: Studies have explored its binding affinity to various receptors, including serotonin and dopamine receptors, making it a candidate for the treatment of psychiatric disorders.
Biological Research: The compound is used as a tool in biological assays to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure with a different substitution pattern on the phenyl group.
4-(4-(4-chlorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Chlorine substitution instead of fluorine.
4-(4-(4-methylphenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Methyl substitution on the phenyl group.
Uniqueness
The uniqueness of 1-(4-fluorophenyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the fluorophenyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQIXFGOYXHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.